Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate, also known as EMOP, is a small, synthetic molecule that has been used in a variety of scientific research applications. EMOP is a versatile molecule, as it can be used to study a wide range of biochemical and physiological processes. In
Scientific research applications
Synthesis of Basic Skeletons in Pharmaceuticals
Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate has been utilized in the synthesis of key pharmaceutical components. For instance, Chiba et al. (1985) demonstrated its role in creating 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a fundamental skeleton in penicillin-type β-lactams (Chiba, Sakaki, Takahashi, & Kaneko, 1985).
Development of Organic Compounds
Vostrikov et al. (2010) highlighted the use of ethyl heptanoate derivatives, closely related to ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate, in the development of novel organic compounds like ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate (Vostrikov, Loza, Ivanova, & Miftakhov, 2010).
Photochemical Reactions
In the study of photochemical reactions, Tokuda et al. (1978) explored the photochemical reaction of ethyl 2-oxo-1-cyclohexanecarboxylate, yielding products like ethyl 7-oxo-2-heptenoate. This research underlines the importance of ethyl heptanoate derivatives in understanding photochemical processes (Tokuda, Watanabe, & Itoh, 1978).
Catalysis in Chemical Reactions
Gliński et al. (2005) studied the catalytic ketonization of various alkyl heptanoates, including compounds similar to ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate, over oxide catalysts. This research is crucial for understanding catalytic processes in organic synthesis (Gliński, Szymański, & Łomot, 2005).
Acetylcholinesterase Inhibitors
Devidas et al. (2020) isolated diarylheptanoids from the green husk of Carya illinoinensis, which are structurally related to ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate. These compounds showed potential as acetylcholinesterase inhibitors (Devidas, Sendri, Rahmatkar, Singh, & Bhandari, 2020).
properties
IUPAC Name |
ethyl 7-oxo-7-[3-(thiomorpholin-4-ylmethyl)phenyl]heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-2-24-20(23)10-5-3-4-9-19(22)18-8-6-7-17(15-18)16-21-11-13-25-14-12-21/h6-8,15H,2-5,9-14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCBSSMVKPZQHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCSCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643404 |
Source
|
Record name | Ethyl 7-oxo-7-{3-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate | |
CAS RN |
898788-24-4 |
Source
|
Record name | Ethyl ζ-oxo-3-(4-thiomorpholinylmethyl)benzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-oxo-7-{3-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.